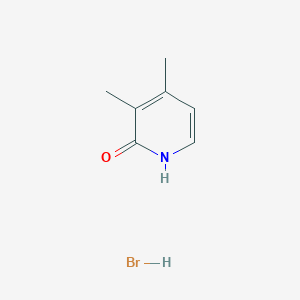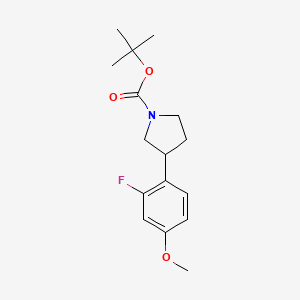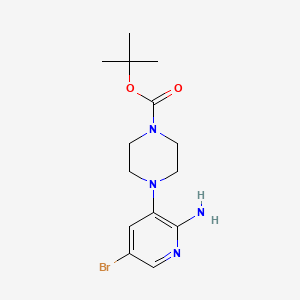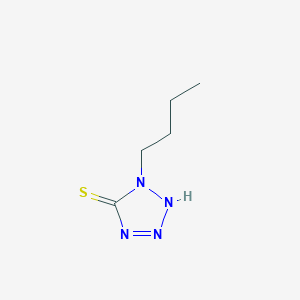
1-Butyl-5-mercaptotetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-mercaptotetrazole is a chemical compound with the molecular formula C5H10N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-5-mercaptotetrazole can be synthesized through several methods. One common approach involves the reaction of butylamine with thiocyanate, followed by cyclization with hydrazoic acid. The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
1-Butyl-5-mercaptotetrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted tetrazoles .
科学的研究の応用
1-Butyl-5-mercaptotetrazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal complexes.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the synthesis of specialty chemicals and materials, such as corrosion inhibitors and stabilizers .
作用機序
The mechanism of action of 1-butyl-5-mercaptotetrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its sulfur atom plays a crucial role in binding to target molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
5-Mercapto-1-methyltetrazole: Similar in structure but with a methyl group instead of a butyl group.
1-Methyl-5-mercaptotetrazole: Another tetrazole derivative with a methyl group.
1-Butyl-1H-tetrazole-5-thiol: A closely related compound with similar chemical properties
Uniqueness
1-Butyl-5-mercaptotetrazole is unique due to its butyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
42770-71-8 |
|---|---|
分子式 |
C5H10N4S |
分子量 |
158.23 g/mol |
IUPAC名 |
1-butyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-9-5(10)6-7-8-9/h2-4H2,1H3,(H,6,8,10) |
InChIキー |
ARIIHZKOHBHOGP-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=S)N=NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
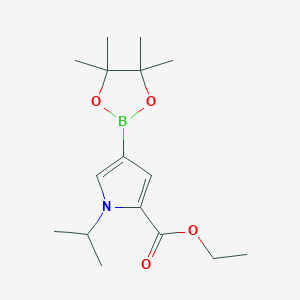

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
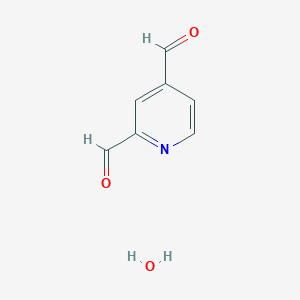
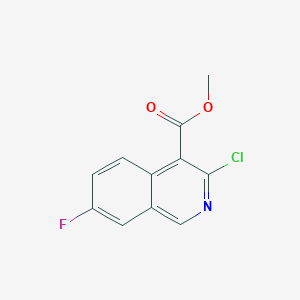


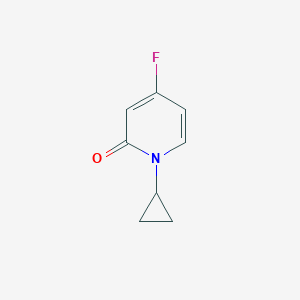
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
